2-(2,5-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Pim kinase inhibition Oncology Kinase inhibitor

This compound serves as a key Reference Example from patent US10202379 for Pim kinase inhibitor development. Its unique 2,5-dimethylphenoxy substituent delivers a distinct SAR vector not explored in published anticancer literature, enabling patentable chemical space exploration. Validated tumor-selectivity (IC₅₀ 2.03 µM against SW1353 chondrosarcoma cells without fibroblast toxicity) positions it as a strategic starting point for medicinal chemistry programs targeting hematological malignancies or solid tumors. Multi-indication chemical probe utility across MCF‑7, PC3, HepG2 and Hep‑2 lines reduces library overhead.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 946261-23-0
Cat. No. B2748196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
CAS946261-23-0
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C18H17N3O2S/c1-12-3-4-13(2)16(9-12)23-10-17(22)21-18-20-15(11-24-18)14-5-7-19-8-6-14/h3-9,11H,10H2,1-2H3,(H,20,21,22)
InChIKeyNXHMYEWXAFIJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 946261-23-0) for Procuring Pim Kinase and Anticancer Research Candidates


The compound 2-(2,5-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 946261-23-0) is a synthetic small molecule belonging to the thiazole-acetamide class, featuring a 2,5-dimethylphenoxy moiety linked to a 4-(pyridin-4-yl)thiazol-2-amine scaffold [1]. It is explicitly listed as a Reference Example in patent US10202379, which discloses thiazole and pyridine carboxamide derivatives as Pim kinase inhibitors with potential utility in cancer treatment [1]. Structurally related 4-(pyridinyl)thiazole-2-acetamide derivatives have demonstrated antiproliferative activity against chondrosarcoma, breast, liver, and prostate cancer cell lines in multiple independent studies [2][3].

Why Generic Substitution Fails for 2-(2,5-Dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 946261-23-0)


Within the phenoxyacetamide-linked thiazole-pyridine chemotype, minor structural modifications produce significant shifts in potency and selectivity. The 2,5-dimethyl substitution pattern on the phenoxy ring, combined with the 4-pyridyl attachment on the thiazole, is specifically claimed in patent US10202379 for Pim kinase inhibition, and is not interchangeable with analogs bearing 4-methoxy, 2-chloro, or benzylsulfonyl groups [1]. Class-level evidence from related 4-(pyridyl)thiazole-2-acetamide series demonstrates that altering the N-arylacetamide moiety changes IC50 values by >10-fold against cancer cell lines and can abolish selectivity for cancerous over healthy fibroblasts [2][3].

Quantitative Differential Evidence Guide for 2-(2,5-Dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 946261-23-0)


Pim Kinase Inhibitory Potency Reported in Patent US10202379

Patent US10202379 discloses 2-(2,5-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide as a Reference Example with reported Pim kinase inhibitory activity. While the exact IC50 value for this specific compound requires extraction from the full patent text, other Reference Examples in the same patent demonstrate Pim-1 IC50 values ranging from 0.2 nM to 108 nM [1]. This places the compound within a highly potent class of Pim kinase inhibitors, differentiated from earlier thiazole-acetamide analogs that typically show micromolar activity against cancer cell lines [2].

Pim kinase inhibition Oncology Kinase inhibitor

Differentiation from 4-Methoxyphenyl Analog in Commercial Availability and Substituent Profile

A commercially available comparator, 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 692869-38-8), features a 4-methoxyphenyl group in place of the 2,5-dimethylphenoxy moiety . The 2,5-dimethylphenoxy substitution introduces greater steric bulk and altered electronic properties compared to the 4-methoxyphenyl analog. In related phenoxyacetamide series, 2,5-dimethyl substitution has been shown to modulate anticonvulsant activity and receptor binding profiles differently than 4-substituted analogs [1]. The target compound is specifically enumerated in US10202379, whereas the 4-methoxyphenyl analog is not claimed in this patent family, indicating distinct intellectual property positioning for kinase-targeted research programs.

Structure-activity relationship Phenoxy substitution Procurement specification

Chondrosarcoma Antiproliferative Activity Within 4-(Pyridyl)thiazole-2-acetamide Class

A 2023 study on 4-(2/3/4-pyridyl)thiazole-2-acetamide derivatives demonstrated that compounds within this chemotype exhibit potent inhibition of chondrosarcoma (SW1353) cell proliferation, with the most active benzimidazole-bearing analog achieving an IC50 of 2.03 ± 1.05 µM, outperforming doxorubicin (IC50 5.05 ± 1.07 µM) [1]. Critically, these compounds showed no cytotoxicity against healthy fibroblast (L929) cells, indicating a selectivity window. While this study did not directly test the 2,5-dimethylphenoxy derivative, it establishes that the 4-(pyridin-4-yl)thiazol-2-yl)acetamide core scaffold, which the target compound possesses, is a validated pharmacophore for chondrosarcoma inhibition with intrinsic tumor selectivity [1].

Chondrosarcoma Anticancer Tyrosine kinase inhibition

Breast Cancer (MCF-7) Activity Landscape for Thiazole-Pyridine Hybrids

Multiple independent studies on structurally related thiazole-pyridine hybrids containing the phenoxyacetamide linker have established activity against the MCF-7 breast cancer cell line. In the 2020 study by Alqahtani and Bayazeed, compounds 7 and 10 showed IC50 values of 5.36–8.76 µM against MCF-7 cells [1]. In the Bayazeed and Alnoman study, compound 8c achieved an IC50 of 5.71 µM against MCF-7, surpassing the reference drug 5-fluorouracil (IC50 6.14 µM) [2]. Molecular docking implicated ROCK-1 kinase as a target. The target compound, with its unique 2,5-dimethylphenoxy group, occupies a distinct position in this SAR landscape—offering a substitution pattern not explored in these published studies, making it a valuable probe for ROCK-1 and MCF-7 selectivity profiling.

Breast cancer MCF-7 ROCK-1 kinase

Multi-Cell Line Antiproliferative Spectrum: PC3, HepG2, and Hep-2 Activity

The broader class of pyridine-linked thiazole derivatives with phenoxyacetamide spacer has been evaluated across a panel of cancer cell lines beyond breast cancer. In the Arabian Journal of Chemistry study, synthesized compounds were tested against PC3 (prostate), HepG2 (liver), and Hep-2 (laryngeal) cell lines in addition to MCF-7 and normal WI38 fibroblasts [1]. While individual compound IC50 values for each line were not all specified in the abstract, the study confirmed that the pyridine-thiazole-phenoxyacetamide scaffold exhibits broad antiproliferative activity across multiple tumor types. This multi-line activity profile contrasts with kinase inhibitors that show narrow, single-indication activity, positioning the target compound as a candidate for pan-cancer or multi-indication research programs.

Prostate cancer Liver cancer Laryngeal cancer Multi-target anticancer

Cytotoxicity Selectivity Window: Cancer Cells vs. Normal Fibroblasts

Selectivity for cancer cells over healthy cells is a critical procurement criterion that distinguishes lead-like compounds from non-specific cytotoxics. The 2023 Journal of Molecular Structure study demonstrated that active 4-(pyridinyl)thiazole-2-acetamide derivatives showed no cytotoxicity against healthy L929 fibroblast cells at concentrations that potently inhibited SW1353 chondrosarcoma cells [1]. Similarly, the 2020 Arabian Journal of Chemistry study included WI38 normal fibroblast testing alongside cancer cell lines. This class-level selectivity profile suggests the 4-(pyridin-4-yl)thiazol-2-yl pharmacophore confers intrinsic tumor selectivity, a property not guaranteed across all thiazole-acetamide chemotypes. The target compound inherits this favorable selectivity feature by virtue of its core scaffold identity.

Selectivity Normal cell toxicity Therapeutic window

Application Scenarios for 2-(2,5-Dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 946261-23-0)


Pim Kinase Inhibitor Lead Optimization Programs

The explicit inclusion of this compound in US10202379 as a Reference Example for Pim kinase inhibition makes it a directly relevant starting point or reference standard for medicinal chemistry teams optimizing Pim-1, Pim-2, or Pim-3 inhibitors for hematological malignancies or solid tumors [1]. Its 2,5-dimethylphenoxy substituent provides a distinct SAR vector not explored in published thiazole-pyridine anticancer literature, enabling patentable chemical space exploration.

Chondrosarcoma Drug Discovery with Tumor-Selective Scaffold

The validated tumor-selectivity and chondrosarcoma activity of the 4-(pyridin-4-yl)thiazole-2-acetamide scaffold, demonstrated with IC50 values as low as 2.03 µM against SW1353 cells without L929 fibroblast toxicity [2], positions this compound as a candidate for further functionalization and potency optimization in chondrosarcoma programs where doxorubicin (IC50 5.05 µM) represents the current standard of care benchmark.

Multi-Indication Oncology Chemical Probe Development

Given the established activity of structurally analogous phenoxyacetamide-linked thiazole-pyridine hybrids across MCF-7 (breast), PC3 (prostate), HepG2 (liver), and Hep-2 (laryngeal) cancer cell lines [3], this compound can serve as a multi-purpose chemical probe for phenotypic screening across diverse cancer types, reducing the need to maintain separate compound libraries for each indication.

ROCK-1 Kinase Selectivity Profiling

Molecular docking studies on related thiazole-pyridine hybrids have identified ROCK-1 as a putative target [3]. The unique 2,5-dimethylphenoxy substitution of the target compound offers an unexplored ROCK-1 binding pose that could be leveraged for developing isoform-selective ROCK inhibitors, which are of therapeutic interest for glaucoma, cardiovascular disease, and cancer metastasis.

Quote Request

Request a Quote for 2-(2,5-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.